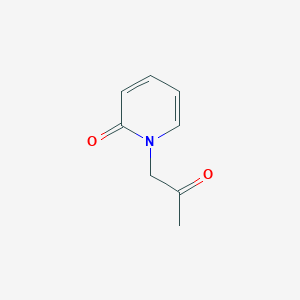

1-(2-oxopropyl)-1,2-dihydropyridin-2-one

CAS No.: 34812-46-9

Cat. No.: VC8017984

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34812-46-9 |

|---|---|

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | 1-(2-oxopropyl)pyridin-2-one |

| Standard InChI | InChI=1S/C8H9NO2/c1-7(10)6-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3 |

| Standard InChI Key | DNWCFHPNPFWSHB-UHFFFAOYSA-N |

| SMILES | CC(=O)CN1C=CC=CC1=O |

| Canonical SMILES | CC(=O)CN1C=CC=CC1=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a dihydropyridin-2-one core, where the nitrogen atom is substituted with a 2-oxopropyl group (). Key structural descriptors include:

The planar pyridinone ring facilitates conjugation, while the 2-oxopropyl group introduces steric and electronic effects critical for reactivity .

Physicochemical Data

-

Molecular Formula:

-

Molecular Weight: 151.16 g/mol

-

Solubility: Limited data available; likely polar aprotic solvent-soluble (e.g., DMSO, ethanol).

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the lactam moiety .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes are reported:

-

Nucleophilic Substitution: Reacting pyridin-2-one derivatives with 2-oxopropyl halides (e.g., chloride or bromide) in the presence of a base (e.g., potassium carbonate).

Yields range from 60–75%, with purification via column chromatography.

-

Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated pyridinones with propenyl boronic esters, as described in patent US8772497B2 . This method achieves higher regioselectivity (>90%) but requires specialized catalysts (e.g., Pd(PPh)) and elevated temperatures .

Industrial Manufacturing

Industrial processes favor continuous flow reactors to enhance yield (up to 85%) and reduce byproducts. Key parameters include:

Biological and Pharmacological Relevance

Antimicrobial Activity

While direct studies on 1-(2-oxopropyl)-1,2-dihydropyridin-2-one are sparse, structurally related pyridinones exhibit broad-spectrum activity:

-

Minimum Inhibitory Concentrations (MIC):

Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16

Mechanistically, these compounds disrupt microbial cell membranes and inhibit DNA gyrase.

Neurological Applications

Patent US8772497B2 highlights derivatives of 1-(2-oxopropyl)-1,2-dihydropyridin-2-one as noncompetitive AMPA receptor antagonists, suggesting utility in treating epilepsy and Parkinson’s disease .

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

-

Heterocyclic Frameworks: Cyclization with malononitrile yields 2-amino-4H-pyran-3-carbonitriles, valuable in medicinal chemistry .

-

Metal Complexation: The lactam oxygen and ketone group coordinate transition metals (e.g., Cu), enabling catalytic applications.

Material Science

Incorporation into polymers enhances thermal stability (decomposition temperature >300°C) and UV absorption, relevant for coatings and sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume